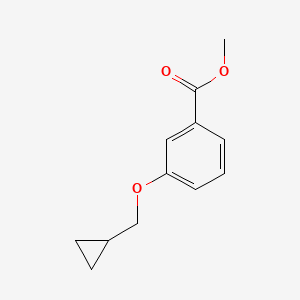

Methyl 3-(cyclopropylmethoxy)benzoate

CAS No.: 1150617-70-1

Cat. No.: VC18426297

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150617-70-1 |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | methyl 3-(cyclopropylmethoxy)benzoate |

| Standard InChI | InChI=1S/C12H14O3/c1-14-12(13)10-3-2-4-11(7-10)15-8-9-5-6-9/h2-4,7,9H,5-6,8H2,1H3 |

| Standard InChI Key | MXZSLEKEJOEWQJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)OCC2CC2 |

Introduction

Methyl 3-(cyclopropylmethoxy)benzoate is a chemical compound with the molecular formula CHO and a molecular weight of approximately 206.24 g/mol, though some sources report it as 218.24 g/mol, likely due to rounding or slight variations in measurement conditions . This compound features a benzoate structure with a cyclopropylmethoxy group attached, which contributes to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of methyl 3-(cyclopropylmethoxy)benzoate typically involves the esterification of benzoic acid derivatives. A common synthetic route includes the reaction of benzoic acid derivatives with cyclopropylmethyl bromide in the presence of a base like potassium carbonate. Continuous flow reactors may be employed in industrial settings to enhance efficiency and yield during production.

Biological Activities and Potential Applications

Research indicates that methyl 3-(cyclopropylmethoxy)benzoate exhibits potential biological activities, particularly in antimicrobial and antiviral domains. Its structural characteristics may allow it to interact with biological targets such as enzymes and receptors, modulating their activity. These interactions could lead to various therapeutic effects, although specific mechanisms of action require further investigation.

Related Compounds and Research

Compounds similar to methyl 3-(cyclopropylmethoxy)benzoate include methyl 3,4-bis(cyclopropylmethoxy)benzoate, which was obtained as a byproduct during the attempted synthesis of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate . Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate is another related compound, used as an intermediate in the development of phosphodiesterase-4 inhibitors .

Crystallographic Analysis

While specific crystallographic data for methyl 3-(cyclopropylmethoxy)benzoate are not detailed in the available literature, related compounds like methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate have been studied. In the crystal structure of the latter, molecules interact through intermolecular O—H⋯O hydrogen bonds, forming chains parallel to the101 direction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume